ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a 1,2,4-triazole derivative featuring a phenyl substituent at the 5-position of the triazole ring, a pyrrole group at the 4-position, and a benzoate ester linked via a sulfanyl acetamido bridge.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-2-31-22(30)18-10-12-19(13-11-18)24-20(29)16-32-23-26-25-21(17-8-4-3-5-9-17)28(23)27-14-6-7-15-27/h3-15H,2,16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIADRGVHCJLFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and triazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Structural Analogues
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Key Differences: Substituent at Triazole 5-position: 4-Chlorobenzyl (-CH₂C₆H₄Cl) vs. phenyl (-C₆H₅) in the target compound. Molecular Formula: C₂₄H₂₂ClN₅O₃S (MW: 495.982) vs. C₂₃H₂₁N₅O₃S (estimated MW: ~463.5 for the target). This could influence binding affinity in biological targets or solubility in organic solvents.
Ethyl 4-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (Compound 20)
- Key Differences: Substituent at Triazole 5-position: [4-(Acetylamino)phenoxy]methyl (-OCH₂C₆H₄NHCOCH₃) vs. phenyl. Molecular Formula: C₂₈H₂₆N₆O₅S (MW: ~558.6) vs. the target compound.
Table 1: Structural and Physicochemical Comparison
Crystallographic and Structural Validation
- Programs like SHELXL and ORTEP are widely used for small-molecule crystallography.
Biological Activity
Ethyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple functional groups, including a triazole ring and a pyrrole moiety, which are known for their diverse pharmacological properties.
Chemical Structure
The compound's IUPAC name reflects its intricate structure:
The structural features include:
- A triazole ring that contributes to its biological activity.
- A pyrrole ring , which is often associated with various therapeutic effects.
- An acetamido group that may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects in various disease models.
Key Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with receptors that play critical roles in cellular signaling.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial and fungal strains.
- Anticancer Properties : Compounds featuring triazole and pyrrole rings have been studied for their ability to inhibit cancer cell proliferation.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of triazole derivatives, including those similar to this compound. Results indicated significant inhibition against gram-positive and gram-negative bacteria, suggesting potential as an antibacterial agent .
Study 2: Anticancer Activity
In another research effort, compounds containing the pyrrole and triazole moieties were tested against various cancer cell lines. The results demonstrated potent inhibition of cell viability in multidrug-resistant cancer cells, indicating a promising avenue for cancer therapy .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
